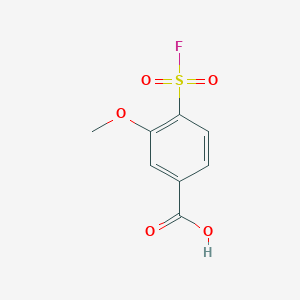

4-(氟磺酰基)-3-甲氧基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sulfonyl fluorides are a type of compound that have found significant utility as reactive probes in chemical biology and molecular pharmacology . They are known to modify not only reactive serines (resulting in their common use as protease inhibitors), but also context-specific threonine, lysine, tyrosine, cysteine, and histidine residues .

Synthesis Analysis

Sulfonyl fluorides have been synthesized through various methods. One of the methods involves the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols . Another method involves direct fluorosulfonylation with fluorosulfonyl radicals .Molecular Structure Analysis

The molecular structure of sulfonyl fluorides generally consists of a sulfur atom bonded to a fluorine atom and an oxygen atom, forming a sulfonyl group .Chemical Reactions Analysis

Sulfonyl fluorides are highly electrophilic and exhibit stability towards hydrolysis under physiological conditions . They can undergo 1,3-dipolar cycloaddition with nitrile oxides to form 5-fluorosulfonyl isoxazoles, or with azides to form 4-fluorosulfonyl triazoles .科学研究应用

聚合物研究

Kim、Robertson 和 Guiver (2008) 的一项研究重点关注使用磺化的 4-氟苯甲酮 (FBP) 合成一种新的磺化侧链接枝单元,用于开发质子交换膜。这些膜表现出高质子电导率,使其适用于燃料电池应用 (Kim、Robertson 和 Guiver,2008)。

药物合成

王禹 (2008) 以 4-氨基-2-羟基苯甲酸为原料,合成了抗精神病药物 amisulpride 的中间体 4-氨基-5-乙基磺酰基-2-甲氧基苯甲酸。该过程包括甲基化、乙基化和氧化等多个步骤,表明该化合物在药物合成中的作用 (王禹,2008)。

蛋白质工程

Liu 等人 (2021) 通过 SuFEx 化学方法对一种新型非天然氨基酸氟磺酰氧基苯甲酰-l-赖氨酸进行基因编码,用于蛋白质的广泛共价键合。这一发展为蛋白质工程和生物治疗应用提供了新的途径 (Liu 等人,2021)。

光致发光特性

高、陈和陈 (2015) 研究了给电子取代基团对苯甲酸功能化聚砜与 Eu(III) 离子配合物光致发光性质的影响。这项研究表明这些化合物在开发新型发光材料中具有潜在用途 (高、陈和陈,2015)。

风味分子包封

洪、吴和崔 (2008) 成功地将 4-羟基-3-甲氧基苯甲酸(香草酸)嵌入层状双氢氧化物 (LDH) 中,以控制食品中的风味释放 (洪、吴和崔,2008)。

作用机制

Mode of action

Sulfonyl fluorides act as reactive probes in chemical biology and molecular pharmacology. They possess the right balance of biocompatibility (including aqueous stability) and protein reactivity .

Biochemical pathways

Sulfonyl fluorides are known to modify various amino acid residues, potentially affecting multiple biochemical pathways .

Result of action

Sulfonyl fluorides are known to modify various amino acid residues, which can potentially affect the function of proteins and enzymes .

未来方向

The advent of sulfur (VI)-fluoride exchange (SuFEx) processes as transformations with click-like reactivity has invigorated research into electrophilic species featuring a sulfur–fluorine bond . Sulfonyl fluorides have emerged as the workhorse functional group, with diverse applications being reported . This suggests that sulfonyl fluorides will find greater utility in areas such as covalent enzyme inhibition, target identification and validation, and the mapping of enzyme binding sites, substrates, and protein–protein interactions .

属性

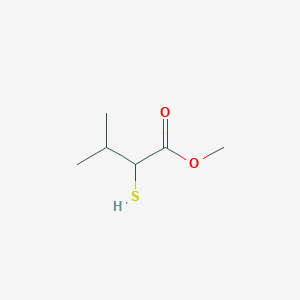

IUPAC Name |

4-fluorosulfonyl-3-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO5S/c1-14-6-4-5(8(10)11)2-3-7(6)15(9,12)13/h2-4H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMGFERAHRYVWRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Fluorosulfonyl)-3-methoxybenzoic acid | |

CAS RN |

935534-26-2 |

Source

|

| Record name | 4-(fluorosulfonyl)-3-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-methylbenzyl)-6-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2946137.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2946139.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-2-naphthamide](/img/structure/B2946140.png)

![3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-2-morpholino-1H-indole](/img/structure/B2946146.png)

![4-{4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl}morpholine](/img/structure/B2946149.png)

![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,5-dimethylisoxazol-4-yl)acetate](/img/structure/B2946150.png)

![N-benzyl-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2946151.png)

![5-chloro-2-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2946154.png)

![7-(4-Phenoxyphenyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2946159.png)